3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure features a benzofuran ring fused with a trimethoxybenzoate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Attachment of the Trimethoxybenzoate Group: The trimethoxybenzoate group is introduced through esterification reactions, where the benzofuran derivative reacts with 3,4,5-trimethoxybenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the trimethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for cancer, bacterial infections, and viral diseases.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzothiophene and other benzofuran derivatives share structural similarities and biological activities.
Trimethoxybenzoate Derivatives: Other compounds containing the trimethoxybenzoate group may exhibit similar pharmacological properties.
Uniqueness
3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of the benzofuran ring and trimethoxybenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-oxo-1-benzofuran-6-yl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-21-15-6-10(7-16(22-2)17(15)23-3)18(20)25-11-4-5-12-13(19)9-24-14(12)8-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBHVDMHTXOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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